

Methyl 3-iodothiophene-2-carboxylate physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-iodothiophene-2-carboxylate
Cat. No.:	B1302240

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **Methyl 3-iodothiophene-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Methyl 3-iodothiophene-2-carboxylate**, a key intermediate in various synthetic applications, particularly in the fields of pharmaceutical and materials science. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other related areas.

Core Physical and Chemical Properties

Methyl 3-iodothiophene-2-carboxylate is a substituted thiophene derivative with the chemical formula $C_6H_5IO_2S$.^[1]^[2] Its molecular structure consists of a thiophene ring iodinated at the 3-position and a methyl carboxylate group at the 2-position.

A summary of its key physical properties is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_6H_5IO_2S$	[1] [2]
Molecular Weight	268.08 g/mol	[3]
CAS Number	62353-77-9	[4]
Appearance	Not explicitly stated, likely a solid or liquid	-
Melting Point	Data not available in searched sources	-
Boiling Point	Data not available in searched sources	-
Density	Data not available in searched sources	-
Solubility	Data not available in searched sources	-

Note: Experimental data for appearance, melting point, boiling point, density, and solubility were not explicitly available in the searched literature. These properties would need to be determined experimentally.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 3-iodothiophene-2-carboxylate** was not found, a general and widely applicable method involves the direct iodination of a thiophene precursor. The following protocol is a representative example based on common organic synthesis techniques for similar compounds.

Synthesis of Methyl 3-iodothiophene-2-carboxylate via Iodination of Methyl 3-aminothiophene-2-carboxylate

This procedure outlines a potential pathway for the synthesis of **Methyl 3-iodothiophene-2-carboxylate** from a commercially available starting material, Methyl 3-aminothiophene-2-carboxylate.

Materials:

- Methyl 3-aminothiophene-2-carboxylate
- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- Hydrochloric acid (HCl)
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Saturated sodium thiosulfate solution
- Anhydrous magnesium sulfate (or other drying agent)
- Deionized water
- Ice

Procedure:

- **Diazotization:**
 - In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve a specific molar equivalent of Methyl 3-aminothiophene-2-carboxylate in a suitable volume of dilute hydrochloric acid.
 - Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5°C.
 - Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
- **Iodination (Sandmeyer-type Reaction):**
 - In a separate flask, dissolve an excess of potassium iodide in water.

- Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature with vigorous stirring.
- Effervescence (evolution of nitrogen gas) should be observed.
- Continue stirring the reaction mixture for several hours at room temperature or with gentle heating to ensure the reaction goes to completion.

- Work-up and Purification:
 - Extract the reaction mixture with diethyl ether.
 - Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any unreacted iodine), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure **Methyl 3-iodothiophene-2-carboxylate**.

Characterization: The final product should be characterized using standard analytical techniques such as:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the molecular structure and the position of the iodine and methyl carboxylate substituents.
- Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
- Melting Point or Boiling Point Analysis: To assess the purity of the compound.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of **Methyl 3-iodothiophene-2-carboxylate** as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 3-iodothiophene-2-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Methyl 3-iodothiophene-2-carboxylate (C6H5IO2S) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Methyl 3-iodothiophene-2-carboxylate [jlpharms.com]
- To cite this document: BenchChem. [Methyl 3-iodothiophene-2-carboxylate physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302240#methyl-3-iodothiophene-2-carboxylate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com